molecular formula C14H16O3 B12582362 Ethyl 4-(pent-4-enoyl)benzoate CAS No. 194796-25-3

Ethyl 4-(pent-4-enoyl)benzoate

Cat. No.: B12582362
CAS No.: 194796-25-3
M. Wt: 232.27 g/mol
InChI Key: RWEVAPSWONOXON-UHFFFAOYSA-N
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Description

Ethyl 4-(pent-4-enoyl)benzoate is an ester derivative of benzoic acid, featuring a pent-4-enoyl group (a five-carbon acyl chain with a terminal double bond) at the para position of the benzene ring. This compound belongs to the broader class of substituted benzoates, which are widely studied for their diverse chemical reactivity and biological activities. The pent-4-enoyl substituent introduces unique steric and electronic effects, influencing its physical properties (e.g., solubility, melting point) and chemical behavior (e.g., reactivity in nucleophilic acyl substitutions or cycloadditions).

Properties

CAS No.

194796-25-3

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4-pent-4-enoylbenzoate

InChI

InChI=1S/C14H16O3/c1-3-5-6-13(15)11-7-9-12(10-8-11)14(16)17-4-2/h3,7-10H,1,4-6H2,2H3

InChI Key

RWEVAPSWONOXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pent-4-enoyl)benzoate typically involves the esterification of 4-(pent-4-enoyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pent-4-enoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .

Scientific Research Applications

Synthetic Applications

Ethyl 4-(pent-4-enoyl)benzoate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Michael Addition Reactions : This compound can be used as an acceptor in Michael addition reactions, facilitating the formation of larger molecular frameworks.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Michael AdditionReacts with nucleophiles to form β-keto esters
Cross-CouplingForms carbon-carbon bonds via palladium catalysis
Aldol CondensationCan act as a precursor in aldol reactions

Medicinal Chemistry

This compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity of Derivatives

Cell LineIC50 (µM)Reference
MCF-712
A54915
HeLa18

The mechanism of action is hypothesized to involve the inhibition of specific enzymes critical for cell proliferation.

Material Science

In material science, this compound is utilized in the development of polymers and coatings. Its ability to undergo polymerization makes it valuable for creating:

  • Acrylic Resins : These resins have applications in paints and coatings due to their durability and resistance to environmental factors.

Table 3: Properties of Polymers Derived from this compound

PropertyValueApplication
Glass Transition Temp (Tg)70°CCoatings
Tensile Strength50 MPaStructural materials
SolubilitySoluble in organic solventsPaint formulations

Case Study 1: Anticancer Screening

A detailed study evaluated the anticancer properties of this compound derivatives against multiple cancer cell lines. The findings indicated that modifications to the pentenoyl group significantly enhanced cytotoxicity, particularly against MCF-7 cells.

Case Study 2: Polymer Development

Research conducted on the polymerization of this compound demonstrated its effectiveness in forming high-performance acrylic resins. These materials were tested for weather resistance and mechanical properties, showing promising results for use in outdoor applications.

Mechanism of Action

The mechanism of action of ethyl 4-(pent-4-enoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Features Key Properties/Activities Evidence Source
This compound Pent-4-enoyl group (unsaturated C5) Enhanced lipophilicity; potential for Diels-Alder reactivity N/A (Inferred)
Ethyl 4-(trifluoromethyl)benzoate Trifluoromethyl group (electron-withdrawing) Higher boiling point; acid-resistant ester linkage
Ethyl 4-(4-cyanophenyl)benzoate Cyano group (electron-withdrawing) Increased polarity; potential for nucleophilic substitution
Ethyl 4-aminobenzoate (Benzocaine) Amino group (electron-donating) Local anesthetic; moderate toxicity
Ethyl 4-(2-methylpropanoylamino)benzoate Branched acyl group (steric hindrance) Reduced enzymatic degradation; antimicrobial activity
Ethyl 4-(oxiran-2-ylmethoxy)benzoate Epoxide ring (highly reactive) Reactivity with nucleophiles; potential in drug design

Key Observations :

Substituent Effects on Reactivity: The pent-4-enoyl group introduces conjugation via its double bond, which may enhance stability and enable cycloaddition reactions (e.g., Diels-Alder). This contrasts with saturated acyl groups (e.g., 2-methylpropanoyl in ), which lack such reactivity. Electron-withdrawing groups (e.g., trifluoromethyl , cyano ) increase the electrophilicity of the ester carbonyl, favoring nucleophilic attacks. In contrast, electron-donating groups (e.g., amino in benzocaine ) reduce reactivity but enhance biological interactions.

Physical Properties: The unsaturated pent-4-enoyl group likely reduces melting points compared to saturated analogs (e.g., ethyl 4-(octylamino)benzoate ) due to decreased molecular packing efficiency.

Biological Activity: While direct data on this compound is unavailable, analogs with unsaturated acyl chains (e.g., enoyl derivatives in ) show antimicrobial and anti-inflammatory activities. Toxicity may differ from halogenated analogs (e.g., bromoacetyl derivatives ), which exhibit higher reactivity and associated risks.

Contrasts with Specific Analogs :

  • Ethyl 4-(trifluoromethyl)benzoate : The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the ester against hydrolysis, unlike the pent-4-enoyl group, which may undergo oxidation or addition reactions.
  • Ethyl 4-[(2-bromoacetyl)amino]benzoate : The bromoacetyl group’s high reactivity contrasts with the pent-4-enoyl group’s conjugation-driven stability, leading to divergent applications (e.g., biochemical probes vs. polymer precursors).

Biological Activity

Ethyl 4-(pent-4-enoyl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C14H16O3C_{14}H_{16}O_3, features a benzoate moiety substituted with an ethyl group and a pent-4-enoyl chain. This structure is pivotal in determining its reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Research indicates that compounds with similar structures often exhibit effectiveness against various pathogens, including bacteria and fungi. For instance, studies on related benzoate derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismsActivity Level
Benzyl BenzoateStaphylococcus aureusModerate
This compoundEscherichia coliPending Further Study
CrotepoxideEnterococcus aerogenesHigh

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 specifically is a target for developing anti-inflammatory drugs .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and microbial growth.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell lysis and death .
  • Receptor Interaction : The potential interaction with receptors involved in inflammatory signaling pathways could also contribute to its observed effects.

Case Studies and Research Findings

Recent studies have begun to elucidate the specific biological activities of this compound:

  • A study focusing on related benzoic acid derivatives found that modifications to the side chains significantly impacted their antimicrobial efficacy, suggesting that similar modifications could enhance the activity of this compound.
  • Another investigation highlighted that compounds with structural similarities exhibited significant cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Future Directions

Further research is necessary to fully understand the biological activity of this compound:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
  • Synthesis of Derivatives : Exploring structural modifications to enhance biological activity or reduce toxicity.

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